Dihydro-2H-pyran-2,4(3H)-dione
Overview
Description
Dihydro-2H-pyran-2,4(3H)-dione, also known as this compound, is an organic compound with the molecular formula C5H6O3. It is a cyclic compound containing a six-membered ring with two carbonyl groups at positions 2 and 4. This compound is of interest due to its unique structure and reactivity, making it valuable in various chemical and industrial applications .
Scientific Research Applications
Dihydro-2H-pyran-2,4(3H)-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of heterocyclic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: this compound derivatives are explored for their potential therapeutic applications, such as enzyme inhibitors and drug candidates.
Industry: The compound is used in the production of various industrial chemicals and materials, including polymers and resins .
Mechanism of Action
Target of Action
Oxane-2,4-dione, also known as Dihydro-2H-pyran-2,4(3H)-dione , is a chemical compound that has been used as a reagent for the preparation and structure-activity relationship of tricyclic dihydropyridine-based KATP openers . These openers are known to potently inhibit bladder contraction in vitro . .
Mode of Action
It is known that the compound plays a role in the synthesis of other biologically important compounds . A tandem phosphorus-mediated carboxylative condensation of primary amines and α-ketoesters/base-catalyzed cyclization reaction have been developed . These processes provide a novel and convenient access to various oxazolidine-2,4-diones .
Biochemical Pathways
It is known that the compound is involved in the synthesis of oxazolidine-2,4-diones , which are found frequently in biologically important compounds .
Result of Action
It is known that the compound is used as a reagent for the preparation and structure-activity relationship of tricyclic dihydropyridine-based katp openers , which are known to potently inhibit bladder contraction in vitro .
Safety and Hazards
Biochemical Analysis
Biochemical Properties
Oxane-2,4-dione plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, 2-Tetrahydropyranyl (THP-) ethers derived from the reaction of alcohols and 3,4-dihydropyran are commonly used as protecting groups in organic synthesis . The nature of these interactions is complex and depends on the specific biochemical context.
Cellular Effects
It is known that its derivatives can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of Oxane-2,4-dione involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The exact mechanism is complex and depends on the specific biochemical context.
Temporal Effects in Laboratory Settings
It is known that its derivatives can have long-term effects on cellular function observed in in vitro or in vivo studies .
Metabolic Pathways
Oxane-2,4-dione is involved in various metabolic pathways. It interacts with enzymes or cofactors, and can also affect metabolic flux or metabolite levels .
Transport and Distribution
Oxane-2,4-dione is transported and distributed within cells and tissues. It interacts with transporters or binding proteins, and can also affect its localization or accumulation .
Subcellular Localization
It is known that its derivatives can be directed to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions
Dihydro-2H-pyran-2,4(3H)-dione can be synthesized through several methods. One common approach involves the reaction of Meldrum’s acid with carbon disulfide and triethylamine, followed by treatment with methyl iodide . Another method includes the cyclization of γ-bromohomoallylic alcohols using copper(I) iodide as a catalyst and 1,10-phenanthroline as a ligand in refluxing acetonitrile .
Industrial Production Methods
Industrial production of oxane-2,4-dione typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods used can vary depending on the desired application and the scale of production.
Chemical Reactions Analysis
Types of Reactions
Dihydro-2H-pyran-2,4(3H)-dione undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form more complex oxygen-containing compounds.
Reduction: Reduction reactions can convert oxane-2,4-dione into its corresponding alcohols or other reduced forms.
Substitution: The compound can participate in substitution reactions where one of its functional groups is replaced by another group.
Common Reagents and Conditions
Common reagents used in reactions with oxane-2,4-dione include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents to facilitate the desired transformations.
Major Products Formed
The major products formed from reactions involving oxane-2,4-dione depend on the specific reaction conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction may produce alcohols.
Comparison with Similar Compounds
Similar Compounds
Tetrahydropyran: A six-membered ring compound with one oxygen atom, similar in structure but lacking the carbonyl groups.
Oxetane: A four-membered ring compound with one oxygen atom, known for its ring strain and reactivity.
Meldrum’s Acid: A cyclic compound with two carbonyl groups, similar in reactivity but with a different ring structure .
Uniqueness
Dihydro-2H-pyran-2,4(3H)-dione is unique due to its combination of a six-membered ring with two carbonyl groups, which imparts distinct reactivity and stability. This makes it a valuable intermediate in organic synthesis and a versatile compound for various applications.
Properties
IUPAC Name |
oxane-2,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6O3/c6-4-1-2-8-5(7)3-4/h1-3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNRPRLWCUGZYJK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(=O)CC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
114.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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